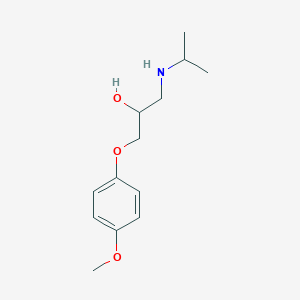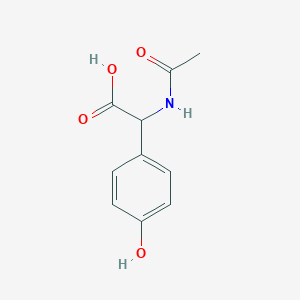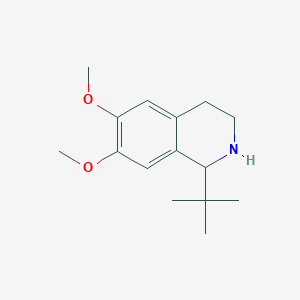
N-(2,6-ditert-butylphenyl)-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-ditert-butylphenyl)-N-methylamine, also known as DTBM-MeA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a tertiary amine that contains two bulky t-butyl groups attached to a phenyl ring, which makes it a highly sterically hindered molecule. This characteristic makes it an ideal candidate for studying the effects of steric hindrance on chemical reactions and biological processes.
Mecanismo De Acción
N-(2,6-ditert-butylphenyl)-N-methylamine is a tertiary amine that can act as a nucleophile in chemical reactions. Its steric hindrance makes it a selective nucleophile, reacting only with certain electrophiles that can fit into its bulky environment. This selectivity makes it a valuable tool in synthetic organic chemistry.
Biochemical and Physiological Effects:
N-(2,6-ditert-butylphenyl)-N-methylamine has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be a non-toxic compound that can be safely handled in a laboratory setting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2,6-ditert-butylphenyl)-N-methylamine in lab experiments include its high purity, selectivity, and non-toxic nature. Its limitations include its high cost and limited availability.
Direcciones Futuras
1. Investigating the use of N-(2,6-ditert-butylphenyl)-N-methylamine as a ligand in catalysis reactions.
2. Studying the effects of steric hindrance on protein-protein interactions using N-(2,6-ditert-butylphenyl)-N-methylamine as a probe.
3. Developing new synthetic methods using N-(2,6-ditert-butylphenyl)-N-methylamine as a reagent.
4. Investigating the use of N-(2,6-ditert-butylphenyl)-N-methylamine in drug discovery and development.
5. Exploring the potential applications of N-(2,6-ditert-butylphenyl)-N-methylamine in materials science and nanotechnology.
In conclusion, N-(2,6-ditert-butylphenyl)-N-methylamine is a valuable compound that has been widely used in scientific research due to its unique properties. Its steric hindrance makes it a selective nucleophile that can be used in a variety of applications in synthetic organic chemistry, organometallic chemistry, and biochemical and biophysical studies. Further research is needed to explore its potential applications in catalysis, drug discovery, and materials science.
Métodos De Síntesis
N-(2,6-ditert-butylphenyl)-N-methylamine can be synthesized through a multi-step process involving the reaction of 2,6-ditert-butylphenyl lithium with N-methylformamide followed by a reductive amination step using sodium triacetoxyborohydride. This method yields high purity N-(2,6-ditert-butylphenyl)-N-methylamine with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
N-(2,6-ditert-butylphenyl)-N-methylamine has been used in a variety of scientific research applications, including:
1. As a ligand in organometallic chemistry studies to investigate the effects of steric hindrance on metal-ligand interactions.
2. As a reagent in synthetic organic chemistry to selectively protect or deprotect functional groups in complex molecules.
3. As a probe in biochemical and biophysical studies to investigate the structure and function of proteins and nucleic acids.
Propiedades
Nombre del producto |
N-(2,6-ditert-butylphenyl)-N-methylamine |
|---|---|
Fórmula molecular |
C15H25N |
Peso molecular |
219.37 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-N-methylaniline |
InChI |
InChI=1S/C15H25N/c1-14(2,3)11-9-8-10-12(13(11)16-7)15(4,5)6/h8-10,16H,1-7H3 |
Clave InChI |
DXGLLLZYVFJGHX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)NC |
SMILES canónico |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)






![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)
![N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine](/img/structure/B253530.png)
